4-[(Z)-2-Chloroethenyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(Z)-2-chloroethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c8-4-1-7-2-5-9-6-3-7/h1-6H/b4-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKBWXOBAPJRBI-RJRFIUFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Z 2 Chloroethenyl Pyridine
Fundamental Reaction Pathways of the Chloroethenyl Pyridine (B92270) Moiety
The chloroethenyl pyridine moiety exhibits a rich and varied reactivity, enabling its participation in nucleophilic substitution, radical reactions, and cycloadditions.
Nucleophilic Substitution Processes (SNAr, etc.) on the Pyridine Ring
The pyridine ring in 4-[(Z)-2-Chloroethenyl]pyridine is susceptible to nucleophilic attack, a consequence of the electron-withdrawing nature of the nitrogen atom. This property renders the ring electron-deficient, particularly at the C2 and C4 positions, making it reactive towards nucleophiles. uoanbar.edu.iqyoutube.com While direct nucleophilic substitution on the vinyl chloride is challenging, the pyridine ring itself can undergo nucleophilic aromatic substitution (SNAr), especially if further activated by appropriate substituents or under forcing conditions. youtube.comquimicaorganica.org
The mechanism of such substitutions typically involves the addition of a nucleophile to the pyridine ring to form a negatively charged intermediate, known as a Meisenheimer complex. youtube.com Aromaticity is then restored by the departure of a leaving group. youtube.com The presence of the chloroethenyl group at the 4-position influences the regioselectivity of the attack. Generally, nucleophilic attack on pyridines is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. uoanbar.edu.iqquimicaorganica.org For instance, pyridines with leaving groups at the 2 or 4-positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org
Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanisms of nucleophilic substitution on vinyl compounds with pyridine as the nucleophile. nih.gov These studies help in understanding the reaction barriers and the nature of the transition states involved. nih.gov
Radical Reaction Mechanisms Involving Pyridyl Vinyl Species
Pyridyl vinyl species can participate in a variety of radical-mediated transformations. Vinyl radicals, which are highly reactive intermediates, can be generated from precursors like this compound and subsequently undergo various reactions. rsc.org These reactions are often initiated by transition metals or photochemical methods. rsc.orgacs.org
One common pathway involves the addition of a radical species to the vinyl group. For example, radical-initiated processes involving vinyl azides have been shown to produce iminyl radicals, which can then undergo intramolecular cyclization to form nitrogen-containing heterocycles like pyridines. nih.gov Similarly, the photolysis of 2-iodopyridine (B156620) can generate the 2-pyridyl radical, which has been studied for its ability to activate molecular hydrogen. acs.org
The functionalization of pyridines can also be achieved through the generation of pyridinyl radicals. acs.org These radicals, formed by the single-electron reduction of pyridinium (B92312) ions, can couple with other radical species, offering a distinct reactivity pattern compared to classical Minisci reactions. acs.org The vinyl group in this compound can influence the stability and subsequent reaction pathways of any radical intermediates formed on the pyridine ring.
Cycloaddition and Electrocyclization Reactions
The vinyl group of this compound provides a handle for participating in cycloaddition and electrocyclization reactions, powerful methods for constructing cyclic and heterocyclic systems. nih.govrsc.org
Cycloaddition Reactions: The vinylpyridine moiety can act as a dienophile or a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. For instance, vinylpyridines can undergo asymmetric [2+2] photocycloaddition reactions to form cyclobutane (B1203170) derivatives. acs.org Furthermore, polymer-supported 4-vinylpyridine (B31050) has been used to create catalysts for cycloaddition "click" reactions. researchgate.net The synthesis of pyridazinecarbonitriles with alkyne side chains has been shown to undergo intramolecular [4+2] cycloaddition reactions. mdpi.com
Electrocyclization Reactions: Electrocyclic reactions involve the formation of a sigma bond from a conjugated pi system, or the reverse ring-opening process, under thermal or photochemical conditions. wikipedia.orgyoutube.com A well-known example is the Nazarov cyclization, which converts divinyl ketones into cyclopentenones. wikipedia.org While specific examples for this compound are not prevalent in the searched literature, the vinyl group is structurally suited for such transformations. For instance, the thermal ring-opening of benzocyclobutene, an electrocyclic reaction, produces a highly reactive intermediate that can be trapped in a subsequent Diels-Alder reaction. wikipedia.org
Cross-Coupling Reactivity Profiles of this compound
Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a valuable substrate for these transformations, allowing for the introduction of a wide array of substituents at the vinyl position.
Substrate Scope and Functional Group Tolerance in Derivatization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are commonly employed to derivatize vinyl halides. youtube.comsigmaaldrich.com The (Z)-configuration of the chloroethenyl group in the starting material is often retained in the product, offering a degree of stereocontrol.
The substrate scope for these reactions is generally broad. For example, in Suzuki-Miyaura couplings, a variety of organoboronic acids, including aryl, heteroaryl, and aliphatic derivatives, can be coupled with vinyl halides. organic-chemistry.org These reactions often exhibit high functional group tolerance, allowing for the presence of esters, ketones, and nitro groups on the coupling partners. organic-chemistry.org Ligand-free Suzuki-Miyaura cross-coupling reactions of alkynyl halides with organoboronic acids have been shown to tolerate functional groups such as methyl, methoxy, chloro, acetyl, nitro, and cyano groups. organic-chemistry.org
The table below illustrates the substrate scope in a palladium-catalyzed Suzuki-Miyaura cross-coupling of a related chloro-substituted pyridine.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-chloropyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-2-(4-methoxyphenyl)pyridine | 92 |
| 3 | 3-Tolylboronic acid | 4-Chloro-2-(m-tolyl)pyridine | 78 |
| 4 | 2-Naphthylboronic acid | 4-Chloro-2-(naphthalen-2-yl)pyridine | 88 |
This table is a representative example based on typical Suzuki coupling reactions of chloropyridines and does not represent specific experimental data for this compound.
Ligand and Catalyst Effects on Reaction Efficiency and Selectivity
The choice of catalyst and ligand is crucial for the success of cross-coupling reactions involving this compound. Palladium complexes are the most common catalysts, and their efficiency and selectivity can be finely tuned by the supporting ligands. youtube.comsigmaaldrich.com
Ligand Effects: Sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the challenging oxidative addition of the palladium(0) catalyst to the C-Cl bond. nih.gov For instance, a palladium catalyst system with a very sterically hindered N-heterocyclic carbene ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov The use of specific ligands can also control the regioselectivity in substrates with multiple reactive sites. nih.gov
Catalyst Effects: The nature of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the reaction conditions (solvent, base, temperature) also play a significant role. organic-chemistry.orgnih.gov In some cases, ligand-free catalyst systems can be highly effective and offer advantages in terms of cost and simplicity. organic-chemistry.org The competition between the desired cross-coupling and undesired side reactions, such as homocoupling of the nucleophile, is also influenced by the catalyst system. nih.gov Iron-based catalysts have also been investigated for aryl-aryl bond formation, where the reaction pathway can be influenced by the electronic nature of the electrophile. nih.gov
The following table summarizes the effect of different ligands on the yield of a model Suzuki-Miyaura reaction.
| Entry | Ligand | Catalyst | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | 65 |
| 2 | SPhos | Pd₂(dba)₃ | 95 |
| 3 | XPhos | Pd₂(dba)₃ | 92 |
| 4 | None | Pd(dba)₂ | 40 |
This table is a representative example illustrating ligand effects in Suzuki coupling and does not represent specific experimental data for this compound.
Kinetic and Thermodynamic Studies of this compound Reactions
While specific kinetic and thermodynamic data for reactions involving this compound are not available in the current body of scientific literature, the reactivity of analogous vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, has been investigated, particularly in the context of polymerization. These studies offer insights into the potential reactivity of the chloroethenyl derivative.
The rate of polymerization of vinylpyridines is influenced by factors such as temperature and the presence of initiators. For example, the polymerization of 2-vinylpyridine photosensitized with AIBN has been studied over a range of temperatures. rsc.org It is reasonable to infer that this compound would also undergo polymerization, with the kinetics influenced by the chloro-substituent on the vinyl group. The electron-withdrawing nature of the chlorine atom could potentially affect the electron density of the double bond, thereby influencing the rates of initiation, propagation, and termination steps in a radical polymerization.
Kinetic modeling has also been employed to understand the polymerization of 4-vinylpyridine, providing rate coefficients for the main RAFT (Reversible Addition-Fragmentation Chain Transfer) equilibrium. acs.org These advanced kinetic studies underscore the complexity of vinylpyridine reactions and the detailed understanding that can be achieved through such models.
Anionic polymerization of 2-vinylpyridines has also been a subject of kinetic investigation. The reactivity of the propagating anion in these polymerizations is very high, leading to rapid and complete polymerization. acs.org This high reactivity is attributed to the nature of the carbanionic intermediate.
While these studies focus on polymerization, they provide a basis for understanding the general reactivity of the vinyl group in a pyridine system. Non-polymerization reactions, such as nucleophilic additions to the vinyl group, are also expected. The kinetics of such reactions would likely be influenced by the electronic effects of both the pyridine ring and the chloro-substituent.
Illustrative Kinetic Data for Vinylpyridine Polymerization
| Parameter | Value | Compound | Reference |
| Overall Energy of Activation (Polymerization) | 5.5 kcal/mole | 2-Vinylpyridine | rsc.org |
| Energy of Activation for Propagation (Ep) | 8 kcal/mole | 2-Vinylpyridine | rsc.org |
| Energy of Activation for Termination (Et) | 5 kcal/mole | 2-Vinylpyridine | rsc.org |
| Heat of Polymerization | 17.3 kcal/mole | 2-Vinylpyridine | rsc.org |
This table presents data for 2-vinylpyridine as an illustrative example due to the absence of specific data for this compound.
Reaction Mechanism Elucidation for Chloroethenyl Pyridine Transformations
The elucidation of reaction mechanisms for transformations involving this compound would likely rely on a combination of spectroscopic techniques to probe transient species and the isolation and characterization of key intermediates. Drawing parallels from studies on related vinylpyridines provides a framework for what such investigations might entail.
Spectroscopic methods are crucial for detecting and characterizing the short-lived intermediates that are often key to understanding reaction mechanisms. For reactions involving a compound like this compound, techniques such as UV-Vis, NMR, and IR spectroscopy would be invaluable.
In the context of vinylpyridine polymerization, spectroscopic analysis has been used to study the structure and properties of the resulting polymers and, in some cases, the reaction intermediates. For example, the anionic polymerization of 2-vinylpyridines has been studied using ¹H and ¹³C NMR to characterize the intermediate carbanions. ufl.edu These studies have revealed the presence of (E) and (Z) isomers of the carbanion, with their ratio being dependent on the counter-ion. ufl.edu This suggests that similar geometric isomers could be relevant transient species in reactions of this compound.
FTIR spectroscopy has been used to study the coordination of poly(4-vinylpyridine) with metal centers, providing insights into the electronic changes in the pyridine ring upon interaction. kpi.ua Such shifts in spectroscopic signals can be used to probe the electronic environment of the pyridine nitrogen during a reaction. Furthermore, UV-Vis spectroscopy has been employed to study the optical properties of quaternized poly(4-vinylpyridine) derivatives, with the absorption spectra providing information about the electronic transitions within the polymer. researchgate.netmdpi.com
For a hypothetical reaction of this compound, time-resolved spectroscopy could be employed to monitor the formation and decay of transient intermediates. For instance, in a nucleophilic addition to the vinyl group, changes in the UV-Vis spectrum could track the disappearance of the conjugated starting material and the appearance of intermediates or products.
While the direct isolation of highly reactive transient intermediates is often challenging, in some cases, stable or semi-stable intermediates can be trapped and characterized, providing direct evidence for a proposed reaction mechanism.
In the study of anionic polymerization of 2-vinylpyridines, model compounds for the carbanion intermediates have been synthesized and characterized by NMR spectroscopy. ufl.edu This approach allows for a detailed structural analysis of species that are otherwise too reactive to study directly in the polymerization mixture.
For non-polymerization reactions of this compound, it might be possible to isolate intermediates under specific conditions, such as low temperatures or by using trapping agents. For example, in a reaction involving the pyridine nitrogen, a quaternized pyridinium salt could be a stable, isolable intermediate. The synthesis and characterization of such derivatives of poly(4-vinylpyridine) have been reported. researchgate.netmdpi.comnih.gov
The characterization of such isolated intermediates would typically involve a suite of analytical techniques, including NMR spectroscopy for structural elucidation, X-ray crystallography for determining the solid-state structure, and mass spectrometry for confirming the molecular weight.
Computational and Theoretical Chemistry Studies on 4 Z 2 Chloroethenyl Pyridine
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. DFT methods provide a balance between accuracy and computational cost, making them well-suited for studying molecules of moderate size like 4-[(Z)-2-Chloroethenyl]pyridine. These calculations can elucidate electronic structure, predict reactivity, and map out reaction pathways.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations can provide detailed information about the distribution of electrons within this compound, highlighting regions that are electron-rich or electron-deficient. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. physchemres.orgschrodinger.com A smaller gap generally suggests higher reactivity. physchemres.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the electrostatic potential on the electron density surface, indicating the regions most susceptible to electrophilic and nucleophilic attack. For related pyridine (B92270) derivatives, MEP analyses have been instrumental in predicting sites of reaction.
Table 1: Illustrative Calculated Electronic Properties of a Substituted Pyridine (5-chloro-2-hydroxypyridine) using DFT
| Parameter | Value |
| HOMO Energy | -0.25 eV |
| LUMO Energy | -0.08 eV |
| HOMO-LUMO Gap | 0.17 eV |
| Dipole Moment | 1.52 Debye |
Note: Data is illustrative and based on calculations for 5-chloro-2-hydroxypyridine. ijesit.com The values for this compound would require specific calculations.
Reaction Energy Profiles and Transition State Determination
Understanding the mechanism of reactions involving this compound is crucial for its application in synthesis. DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.
For example, in reactions such as cross-coupling or hydrodehalogenation, which are common for vinyl halides, DFT can be used to model the entire reaction pathway. This includes the oxidative addition of the C-Cl bond to a metal catalyst, subsequent transmetalation, and reductive elimination steps. By calculating the energies of all species along the reaction coordinate, a detailed reaction energy profile can be constructed.
While a specific reaction energy profile for this compound is not available in the literature, studies on similar systems, such as the Heck reaction mechanism catalyzed by palladium species, have been successfully investigated using computational methods. mdpi.com These studies provide a blueprint for how such investigations could be carried out for the target molecule.
Molecular Dynamics Simulations for Conformational and Reactive Behavior
While quantum chemical calculations are excellent for understanding static electronic properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the observation of molecular motions on the femtosecond to microsecond timescale.
For a molecule like this compound, MD simulations can be used to study the rotational dynamics around the C-C single bond connecting the vinyl group to the pyridine ring. This can reveal the preferred conformations of the molecule in different solvent environments. Such information is crucial as the conformation can significantly impact reactivity. Studies on the conformational preferences of other vinyl-substituted polymers like poly(2-vinylpyridine) and poly(4-vinylpyridine) have demonstrated the utility of MD simulations in understanding their structural properties. mdpi.comresearchgate.net
Furthermore, MD simulations can be coupled with quantum mechanics in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. This hybrid approach allows for the treatment of a reactive core of the system with high-level quantum mechanics, while the surrounding environment is treated with a more computationally efficient molecular mechanics force field. This would be particularly useful for modeling reactions of this compound in solution or within an enzyme active site.
Prediction of Structure-Reactivity Relationships within Pyridyl Vinyl Halide Scaffolds
By systematically studying a series of related pyridyl vinyl halides using computational methods, it is possible to establish structure-reactivity relationships (SRRs). This involves correlating calculated molecular descriptors (e.g., HOMO/LUMO energies, atomic charges, steric parameters) with experimentally observed reaction rates or yields.
For instance, one could computationally investigate how changing the halogen (F, Cl, Br, I) or the position of the vinyl halide substituent on the pyridine ring affects the molecule's reactivity in a specific reaction, such as a Suzuki or Sonogashira coupling. The insights gained from such studies can be used to predict the reactivity of new, yet-to-be-synthesized compounds and to design molecules with desired properties.
QSAR (Quantitative Structure-Activity Relationship) studies, which are a form of SRR analysis, have been performed on various sets of pyridine derivatives to predict their biological activity. nih.gov A similar approach could be applied to predict the chemical reactivity of pyridyl vinyl halides in catalytic reactions.
Computational Modeling for Catalyst Design and Optimization in Related Systems
The performance of many chemical reactions involving this compound, such as cross-coupling reactions, is highly dependent on the catalyst used. Computational modeling has become an indispensable tool in the design and optimization of catalysts.
For reactions like the Sonogashira coupling, which is used to form C-C bonds with terminal alkynes, DFT calculations can be employed to study the catalytic cycle in detail. nih.govwikipedia.orglibretexts.org This includes investigating the binding of the substrate to the catalyst, the energetics of the oxidative addition and reductive elimination steps, and the influence of different ligands on the catalyst's activity and selectivity.
By understanding these fundamental aspects of the catalytic process at a molecular level, it is possible to computationally screen potential new catalysts before they are synthesized in the lab. This in silico approach can significantly accelerate the discovery of more efficient and selective catalysts for reactions involving pyridyl vinyl halide scaffolds. For example, computational studies can help in selecting the optimal phosphine (B1218219) ligand or N-heterocyclic carbene (NHC) for a palladium-catalyzed cross-coupling reaction of this compound.
Applications As a Building Block in Complex Organic Synthesis
Synthesis of Functionalized Pyridine-Containing Heterocycles
The chloro-vinyl moiety of 4-[(Z)-2-chloroethenyl]pyridine is a key functional group for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions would allow for the straightforward synthesis of a wide array of substituted pyridine (B92270) derivatives.
Sonogashira Coupling: This reaction couples a vinyl halide with a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction of this compound with various alkynes would yield conjugated enynes, which are important scaffolds in medicinal chemistry and materials science. The process is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgyoutube.com
Suzuki Coupling: The Suzuki reaction involves the cross-coupling of a vinyl halide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orglibretexts.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it highly suitable for the synthesis of complex molecules. nih.gov Coupling this compound with aryl or heteroaryl boronic acids would produce substituted vinylpyridines.
Heck Reaction: In the Heck reaction, a vinyl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org This reaction would allow for the extension of the vinyl side chain of this compound, leading to the synthesis of various diene structures. youtube.com
Other Heterocycle Syntheses: The reactive nature of the vinyl and chloro groups can be exploited to construct other heterocyclic systems. For instance, reactions with dinucleophiles could lead to the formation of fused ring systems. Chalcones, which are α,β-unsaturated ketones, are known starting materials for synthesizing pyrimidines, pyrazoles, and other heterocycles. nih.gov The chloroethenyl pyridine structure could potentially be converted into analogous reactive intermediates.
Incorporation into Complex Molecular Architectures and Natural Product Analogues
The functionalized pyridines synthesized from this compound can serve as key intermediates in the total synthesis of natural products and their analogues. The pyridine nucleus is a common feature in many biologically active compounds. The ability to introduce diverse substituents onto the pyridine ring via cross-coupling reactions provides a powerful strategy for creating libraries of compounds for drug discovery. For example, the synthesis of 3-substituted indolizines has been achieved from the reaction of chlorocarbenes with 2-vinylpyridine (B74390), demonstrating a pathway for vinylpyridines to form more complex heterocyclic systems. rsc.org
Development of Precursors for Advanced Organic Materials
The polymerization of vinylpyridine monomers is a well-established method for producing advanced organic materials. Poly(vinylpyridine) and its derivatives are used in applications such as polymer electrolytes, drug delivery systems, and as templates for the synthesis of nanoparticles. google.com The presence of the chlorine atom in this compound offers a handle for post-polymerization modification, allowing for the creation of functional materials with tailored properties. For instance, Ag/poly(4-vinylpyridine)-block-polystyrene composite nanoparticles have been synthesized using dispersion RAFT polymerization. rsc.org
Utilization in Polymeric Systems and as a Monomer
Pyridyl vinyl monomers, particularly 4-vinylpyridine (B31050) (4VP), are widely used in polymer synthesis. The resulting polymers, poly(4-vinylpyridine) (P4VP), possess interesting properties due to the basicity of the pyridine ring, which allows for pH-responsiveness and the ability to coordinate with metal ions.
Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity.
Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully employed for the polymerization of 4-vinylpyridine. acs.org Achieving good control requires careful selection of the catalytic system. acs.org For basic and nucleophilic monomers like 4VP, a chloride-based initiating/catalytic system is crucial to obtain polymers with narrow molecular weight distributions. acs.org The use of copper(I) chloride (CuCl) with ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA) has proven effective for the ATRP of 4VP in aqueous media. acs.org
| Catalyst System | Initiator | Solvent | Temperature | Observations | Reference |
|---|---|---|---|---|---|
| CuCl/TPMA | Methyl 2-chloropropionate | Aqueous media | 30 °C | Good control over polymerization, narrow molecular weight distribution. | acs.org |
| CuCl/HMTETA | - | Aqueous media | - | Efficient catalyst system. | acs.org |
| (1-bromoethyl)benzene | PS-Br macroinitiator | Protic solvent | - | Successful synthesis of Polystyrene-b-Poly(4-vinyl-pyridine) (PS-b-P4VP) diblock copolymers. | researchgate.net |
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CRP method compatible with a wide range of monomers, including vinylpyridines. acs.org The choice of the RAFT agent is critical for controlling the polymerization. For vinylpyridines, cumyl dithiobenzoate (CDB) has been used as an effective chain-transfer agent (CTA). acs.org
| Monomer | RAFT Agent (CTA) | Initiator | Conditions | Result | Reference |
|---|---|---|---|---|---|
| 2-VP & 4-VP | Cumyl dithiobenzoate (CDB) | AIBN | Bulk, 60 °C | Successful homopolymerization and synthesis of 2VP-4VP block copolymers. | acs.org |
| 4-VP | Trithiocarbonate RAFT agent | - | Bulk, 80 °C | Preparation of P4VP macroRAFT agents for subsequent synthesis of PVP-b-PS diblock copolymers. | rsc.org |
| 4-VP | P4VP-TTC macro-RAFT agent | - | Dispersion polymerization | In situ synthesis of Ag/P4VP-b-PS composite nanoparticles. | rsc.org |
The ability to control the polymerization of vinylpyridines allows for the design and synthesis of specialty polymers with complex architectures. Block copolymers containing polyvinylpyridine segments are of particular interest due to their self-assembly behavior and potential applications. For example, poly(4-vinylpyridine)-block-polystyrene (P4VP-b-PS) diblock copolymers have been synthesized via RAFT dispersion polymerization. rsc.org These copolymers can self-assemble into various nanostructures, which can be used, for example, to create isoporous thin films. rsc.org
Understanding the kinetics of polymerization is essential for optimizing reaction conditions and controlling the properties of the resulting polymer. The kinetics of the radical polymerization of both 2-vinylpyridine and 4-vinylpyridine have been studied. rsc.orgrsc.org For 2-vinylpyridine, the polymerization was shown to proceed primarily with termination by combination, and the activation energies for propagation and termination were determined to be 8 and 5 kcal/mole, respectively. rsc.org
Advanced Analytical Methodologies for Research on 4 Z 2 Chloroethenyl Pyridine
High-Resolution Spectroscopic Techniques for Structural and Isomeric Analysis
High-resolution spectroscopic techniques are fundamental for the unambiguous structural and isomeric analysis of organic compounds. For a molecule like 4-[(Z)-2-Chloroethenyl]pyridine, these methods are crucial for confirming the connectivity of atoms and, importantly, for establishing the (Z)-stereochemistry of the chloroethenyl group.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a primary tool. In the ¹H NMR spectrum of this compound, the vinyl protons would exhibit characteristic chemical shifts and coupling constants. The magnitude of the vicinal coupling constant (³J) between the two vinyl protons is particularly diagnostic of the double bond geometry. For a (Z)-isomer, this coupling constant is typically in the range of 7-12 Hz, which is significantly smaller than that for the corresponding (E)-isomer (typically 12-18 Hz). The protons of the pyridine (B92270) ring would appear in the aromatic region of the spectrum, with their chemical shifts and splitting patterns providing information about the substitution at the 4-position.
Infrared (IR) spectroscopy can provide further structural confirmation. The C=C stretching vibration of the vinyl group and the C-Cl stretching frequency would be present in the spectrum. The out-of-plane C-H bending vibration for the cis-substituted double bond would also be a key diagnostic feature.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Key Diagnostic Feature |
| ¹H | Pyridine H-2, H-6 | 8.5 - 8.7 | Doublet |
| ¹H | Pyridine H-3, H-5 | 7.2 - 7.4 | Doublet |
| ¹H | Vinyl H (α to pyridine) | 6.5 - 7.0 | Doublet, ³J = 7-12 Hz |
| ¹H | Vinyl H (β to pyridine) | 6.8 - 7.3 | Doublet, ³J = 7-12 Hz |
| ¹³C | Pyridine C-4 | 145 - 150 | Quaternary carbon |
| ¹³C | Pyridine C-2, C-6 | 148 - 152 | |
| ¹³C | Pyridine C-3, C-5 | 120 - 125 | |
| ¹³C | Vinyl C (α to pyridine) | 125 - 130 | |
| ¹³C | Vinyl C (β to pyridine) | 115 - 120 |
Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous compounds.
X-ray Crystallography for Definitive Stereochemical and Conformational Assignment
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its stereochemistry and conformation. For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of the (Z)-configuration of the double bond.
The analysis of the crystal structure would yield precise bond lengths, bond angles, and torsion angles. This data would not only confirm the cis-relationship of the chlorine atom and the pyridyl group across the double bond but also reveal the conformation of the entire molecule in the solid state. This includes the planarity of the vinylpyridine system and any intermolecular interactions, such as π-π stacking of the pyridine rings, which can influence the crystal packing.
Advanced Chromatographic Techniques for Purity and Isomeric Separation (e.g., GC-MS, LC-MS)
Advanced chromatographic techniques coupled with mass spectrometry are indispensable for assessing the purity of this compound and for separating it from its (E)-isomer and other potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. A sample of this compound would be vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for their identification. The (Z)- and (E)-isomers of 2-chloroethenylpyridine would likely have slightly different retention times, enabling their separation and quantification. The development of sensitive GC-MS methods is crucial for the detection of trace-level impurities. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for less volatile or thermally labile compounds. In LC-MS, separation occurs in the liquid phase, followed by ionization and mass analysis. This technique is highly versatile and can be adapted for the separation of a wide range of compounds, including isomers. nih.gov The choice between GC-MS and LC-MS would depend on the specific properties of this compound. The use of tandem mass spectrometry (MS/MS) in both GC and LC can further aid in the structural characterization of the isomers by analyzing their fragmentation patterns. uva.nlresearchgate.net
Table 2: Comparison of Chromatographic Techniques for the Analysis of this compound Isomers
| Technique | Principle of Separation | Advantages for Isomer Separation | Detection Method | Potential Application |
| GC-MS | Boiling point and polarity | High-resolution capillary columns can separate isomers with small differences in volatility. | Mass Spectrometry | Purity assessment and quantification of (Z)/(E) isomers. |
| LC-MS | Partitioning between mobile and stationary phases | A wide variety of column chemistries and mobile phases can be optimized for isomer separation. | Mass Spectrometry | Separation of isomers and non-volatile impurities. |
In Situ Monitoring of Reaction Progress via Spectroscopic Methods
The synthesis of this compound would likely involve a chemical reaction where monitoring the progress in real-time is beneficial for optimizing reaction conditions, maximizing yield, and minimizing the formation of byproducts. In situ spectroscopic methods allow for the continuous analysis of the reaction mixture without the need for sampling.
For instance, in situ IR or NMR spectroscopy could be employed to track the disappearance of starting materials and the appearance of the product. By monitoring the characteristic vibrational bands or NMR signals of the reactants and the this compound product, the reaction kinetics can be determined. This information is invaluable for understanding the reaction mechanism and for scaling up the synthesis. While direct examples for this specific compound are not available, the in situ synthesis and monitoring of related vinylpyridine polymers have been reported, demonstrating the feasibility of such approaches. rsc.orgnih.govnih.govtandfonline.comacs.org
Table 3: In Situ Spectroscopic Methods for Reaction Monitoring
| Method | Parameter Monitored | Advantages | Example Application in a Related Synthesis |
| In Situ IR | Changes in vibrational bands (e.g., C=C, C-Cl stretches) | Real-time, non-invasive, provides functional group information. | Monitoring the formation of a vinyl group during a polymerization reaction. |
| In Situ NMR | Changes in chemical shifts and signal intensities | Provides detailed structural information, can quantify species in the reaction mixture. | Following the conversion of a starting material to a product in a one-pot synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
